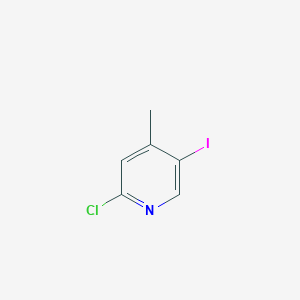

2-Chloro-5-iodo-4-methylpyridine

描述

属性

IUPAC Name |

2-chloro-5-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKYISVMVRLEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679732 | |

| Record name | 2-Chloro-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550347-54-1 | |

| Record name | 2-Chloro-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-iodo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

This compound is a halogenated heterocycle, which are often used in medicinal chemistry due to their ability to form stable, polar bonds with their targets .

Mode of Action

Halogenated heterocycles like this compound are known to interact with their targets through halogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, although the specifics would depend on the nature of the target .

Biochemical Pathways

As a halogenated heterocycle, it could potentially be involved in a variety of pathways depending on its specific targets .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption , which could potentially impact its bioavailability.

Result of Action

The effects would likely depend on the specific targets and pathways that the compound interacts with .

生物活性

2-Chloro-5-iodo-4-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

The molecular formula of this compound is C_6H_5ClI_N, featuring a pyridine ring substituted with chlorine and iodine atoms as well as a methyl group. The presence of these halogens significantly influences the compound's reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various pyridine derivatives, this compound demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32-64 µg/mL, suggesting moderate antibacterial potency.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited IC50 values of approximately 15 µM and 20 µM, respectively. These findings indicate its potential as a lead compound for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and disruption of cellular processes. Specifically, it may inhibit topoisomerase activity, which is crucial for DNA replication and transcription in cancer cells. This inhibition leads to increased DNA damage and apoptosis in malignant cells.

Case Studies

- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of halogenated pyridines, including this compound. The results highlighted its superior activity compared to other derivatives, attributing this to the electron-withdrawing effects of the halogens that enhance binding affinity to bacterial targets.

- Cytotoxicity Evaluation : In another investigation, researchers assessed the cytotoxic effects of various pyridine derivatives on cancer cell lines. The study found that this compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C_6H_5ClI_N |

| MIC against E. coli | 32 µg/mL |

| MIC against S. aureus | 64 µg/mL |

| IC50 against MCF-7 | 15 µM |

| IC50 against A549 | 20 µM |

科学研究应用

Medicinal Chemistry Applications

1. Intermediate for Protein Kinase Inhibitors

2-Chloro-5-iodo-4-methylpyridine serves as a crucial intermediate in the synthesis of protein kinase inhibitors, specifically targeting ERK2 (Extracellular signal-regulated kinase 2). Protein kinases are essential in various cellular processes, including signal transduction, and their dysregulation is linked to diseases like cancer and diabetes . The compound's halogenated structure enhances its reactivity and ability to form stable interactions with biological targets.

Case Study: Synthesis of ERK2 Inhibitors

A notable example is the synthesis method described in patent WO2005/100342, where this compound is used to develop potent ERK2 inhibitors. The synthetic route involves multiple steps, including nitration, reduction, and diazotization to yield the final product .

2. Role in Drug Discovery

The compound is also utilized in drug discovery processes due to its ability to modify biological activity through halogen bonding and other non-covalent interactions. Its high gastrointestinal absorption suggests potential for oral bioavailability in therapeutic applications .

Biochemical Pathways

As a halogenated heterocycle, this compound can participate in various biochemical pathways:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Target Interaction : The compound interacts with proteins through hydrogen bonding and halogen interactions, influencing protein conformation and activity.

Summary Table of Applications

| Application | Description |

|---|---|

| Protein Kinase Inhibitors | Intermediate for synthesizing ERK2 inhibitors used in cancer treatment. |

| Drug Discovery | Modifies biological activity; potential for oral bioavailability. |

| Biochemical Pathways | Inhibits enzymes; interacts with proteins influencing cellular functions. |

相似化合物的比较

Structural Isomers and Substitution Patterns

The reactivity and applications of halogenated pyridines are highly dependent on the positions of substituents. Key analogs include:

Key Observations :

Physicochemical Properties

Comparative data for selected compounds:

Insights :

- The low pKa (-1.20) of this compound indicates strong electron-withdrawing effects from the halogen atoms, enhancing acidity compared to non-halogenated pyridines .

- Stability under inert gas storage highlights sensitivity to moisture or oxidation, a common trait in iodinated compounds due to the weak C–I bond .

准备方法

Halogenation of 2-Chloro-4-methylpyridine

A common and effective method involves the iodination of 2-chloro-4-methylpyridine using iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically performed in an organic solvent like acetic acid or dichloromethane under controlled temperature to ensure selective substitution at the 5-position.

- Reagents: Iodine (I2), hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl)

- Solvents: Acetic acid, dichloromethane

- Temperature: Mild to moderate (ambient to 50 °C)

- Reaction Time: Several hours, optimized for maximum yield

- Outcome: Regioselective iodination at the 5-position yielding 2-chloro-5-iodo-4-methylpyridine

This method is scalable and adaptable for industrial production with continuous flow reactors enhancing efficiency and yield.

Stepwise Functional Group Transformations (Related Pyridine Derivatives)

Although direct iodination of 2-chloro-4-methylpyridine is the most straightforward, alternative multi-step synthetic routes exist, inspired by related pyridine halogenation chemistry:

- Starting from 2-chloro-5-methylpyridine, sequential nitration, reduction, diazotization, and iodination can be performed to install the iodine substituent at the 4-position (analogous to 2-chloro-4-iodo-5-methylpyridine). This route involves:

- Oxidation with hydrogen peroxide in acetic acid to form an oxynitride intermediate.

- Nitration under sulfuric and nitric acid conditions.

- Reduction of the nitro group to an amine using iron powder and acetic acid.

- Diazotization of the amine followed by iodide substitution to yield the iodinated product.

While this exact sequence is reported for 2-chloro-4-iodo-5-methylpyridine, similar strategies could be adapted for the 5-iodo derivative, though regioselectivity and reaction conditions must be carefully controlled.

Industrial Considerations

- Use of continuous flow reactors for halogenation reactions enhances safety and scalability.

- Purification typically involves recrystallization or chromatographic methods to achieve high purity.

- Reaction parameters such as molar ratios of reagents, temperature, and reaction time are optimized to maximize yield and minimize by-products.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Reaction Time (hours) | Notes |

|---|---|---|---|---|

| Iodination of 2-chloro-4-methylpyridine | Iodine + H2O2 or NaOCl, Acetic acid or DCM | 20–50 | 3–6 | Selective iodination at 5-position |

| Oxidation (for related route) | H2O2 in Acetic acid | 80 | 5–7 | Formation of oxynitride intermediate |

| Nitration | H2SO4 + HNO3 | 100–160 | 7–10 | Introduces nitro group at desired position |

| Reduction | Fe powder + Acetic acid | 80–120 | 2–3 | Converts nitro to amine |

| Diazotization and Iodination | NaNO2 + H2SO4 + NaI | -10 to 0 | 3–4 | Diazotization followed by iodide substitution |

Research Findings and Notes

- The direct iodination of 2-chloro-4-methylpyridine is the most efficient and commonly used method for synthesizing this compound, providing good regioselectivity and yields.

- Oxidizing agents like hydrogen peroxide are preferred due to their mildness and environmental compatibility.

- Multi-step routes involving nitration, reduction, and diazotization are well-established for related pyridine halogenations but may be less efficient for this specific compound.

- Industrial methods emphasize process safety, scalability, and purification efficiency, often employing continuous flow technology.

- The iodinated pyridine derivatives produced are valuable intermediates in medicinal chemistry, particularly for kinase inhibitor synthesis.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-5-iodo-4-methylpyridine with high yield and purity?

- Answer : The synthesis typically involves halogenation and functionalization of pyridine derivatives. Key steps include:

- Iodination : Direct iodination of 2-chloro-4-methylpyridine using iodine monochloride (ICl) in acetic acid at 80–100°C.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

- Yield Optimization : Control reaction time (6–12 hours) and stoichiometric ratios (1:1.2 pyridine:ICl) to minimize byproducts. Similar halogenation protocols are validated for structurally related pyridines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : H NMR (chloroform-d) identifies methyl (δ 2.4–2.6 ppm) and pyridine protons (δ 7.5–8.3 ppm). C NMR confirms iodine’s inductive effects (C-I at δ 90–100 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion [M+H] (expected m/z: 267.91).

- X-ray Crystallography : Resolves halogen bonding and molecular packing, critical for confirming regiochemistry .

Q. What safety protocols are critical when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential iodine release.

- Waste Disposal : Segregate halogenated waste and partner with certified disposal services. Protocols align with guidelines for chlorinated/iodinated pyridines .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Answer :

- Regioselectivity : The iodine atom acts as a directing group in Suzuki-Miyaura couplings, favoring substitution at the 5-position.

- Steric Effects : The 4-methyl group hinders nucleophilic attack at adjacent positions.

- Catalytic Systems : Pd(PPh) or Buchwald-Hartwig catalysts in DMF at 100°C yield biaryl products. Computational studies (DFT) predict activation barriers for competing pathways .

Q. How can researchers resolve contradictions in reported catalytic efficiencies using this compound?

- Answer :

- Parameter Screening : Systematically vary temperature, solvent polarity (e.g., DMSO vs. THF), and ligand ratios.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or dimerization).

- Reproducibility : Standardize anhydrous conditions and catalyst pre-activation. Discrepancies often arise from trace moisture or oxygen .

Q. What computational methods predict the biological activity of derivatives synthesized from this compound?

- Answer :

- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina.

- QSAR : Correlate substituent effects (Cl, I, methyl) with bioactivity via Hammett constants and logP values.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties. Validation requires in vitro assays (e.g., cytotoxicity in HepG2 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。